molecular formula C9H9N3O3S B14002452 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide CAS No. 208993-99-1

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide

Cat. No.: B14002452
CAS No.: 208993-99-1
M. Wt: 239.25 g/mol
InChI Key: SXUZSRMVGATVKG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide typically involves multiple steps. One common method includes the reaction of 7-amino-thieno[2,3-b]pyrazine-6-carboxylic acid with an appropriate acid anhydride, followed by esterification with ethanol to yield the desired ethyl ester . The reaction conditions often require controlled temperatures and the use of organic solvents such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyrazine derivatives.

Scientific Research Applications

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyrazine-6-carboxylic acid: A closely related compound with similar structural features.

    Thieno[3,2-b]pyridine-6-carboxylic acid: Another heterocyclic compound with a fused ring system containing sulfur and nitrogen.

    1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: A compound with a similar fused ring system but different heteroatoms.

Uniqueness

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Properties

CAS No.

208993-99-1

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

IUPAC Name

ethyl 7-amino-1-oxidothieno[2,3-b]pyrazin-1-ium-6-carboxylate

InChI

InChI=1S/C9H9N3O3S/c1-2-15-9(13)7-5(10)6-8(16-7)11-3-4-12(6)14/h3-4H,2,10H2,1H3

InChI Key

SXUZSRMVGATVKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=[N+](C=CN=C2S1)[O-])N

Origin of Product

United States

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